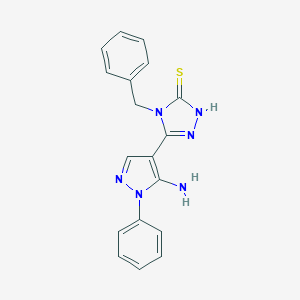
5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, the compound has been found to inhibit the activity of tyrosine kinase enzymes, which play a crucial role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to regulate blood glucose levels and reduce inflammation in animal models. Additionally, the compound has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its potential therapeutic effects in the treatment of various diseases and its ability to inhibit various enzymes and signaling pathways involved in disease progression. However, the limitations of using this compound in lab experiments include its complex synthesis method and potential toxicity.
Zukünftige Richtungen
For the study of 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione include further investigation of its mechanism of action and potential therapeutic applications. Additionally, future studies could focus on optimizing the synthesis method of this compound to improve its yield and reduce its toxicity. Furthermore, the potential use of this compound in combination with other drugs for the treatment of various diseases could also be explored.
Synthesemethoden
The synthesis of 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through a multi-step reaction process. The synthesis process involves the reaction of benzyl isothiocyanate with hydrazine hydrate to form 5-benzyl-1,2,4-triazole-3-thiol. The thiol group is then protected by reacting it with acetic anhydride to form 5-benzyl-1,2,4-triazole-3-acetate. The next step involves the reaction of 5-benzyl-1,2,4-triazole-3-acetate with hydrazine hydrate to form 5-benzyl-1,2,4-triazole-3-thiosemicarbazide. Finally, the reaction of 5-benzyl-1,2,4-triazole-3-thiosemicarbazide with 4-phenyl-3H-pyrazol-5-amine in the presence of acetic acid leads to the formation of 5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Wissenschaftliche Forschungsanwendungen
5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been studied extensively for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to regulate blood glucose levels and reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C18H16N6S |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
3-(5-amino-1-phenylpyrazol-4-yl)-4-benzyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16N6S/c19-16-15(11-20-24(16)14-9-5-2-6-10-14)17-21-22-18(25)23(17)12-13-7-3-1-4-8-13/h1-11H,12,19H2,(H,22,25) |
InChI-Schlüssel |
IHNCQVLVNIVHJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=C(N(N=C3)C4=CC=CC=C4)N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=C(N(N=C3)C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B293112.png)
![2-(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B293113.png)
![N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B293115.png)
![2-{[5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B293117.png)
![5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293118.png)
![2-benzyl-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293119.png)

![N-(1,3-benzodioxol-5-ylmethylene)-N-(4-imino-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)amine](/img/structure/B293122.png)

![1-Phenyl-4-imino-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-amine](/img/structure/B293128.png)
![5-Phenyl-7-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293131.png)
![ethyl (7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetate](/img/structure/B293132.png)
![N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide](/img/structure/B293135.png)
![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)